molecular formula C26H27NO6 B3907933 6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

Cat. No.: B3907933
M. Wt: 449.5 g/mol
InChI Key: LHMBYMXCGFUSMW-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a pyrrol ring (a five-membered ring containing nitrogen), a hexanoic acid group (a six-carbon chain ending in a carboxylic acid), and a cinnamoyl group (a phenyl ring attached to a propenoic acid). The compound also contains hydroxy (OH) and methoxy (OCH3) groups .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of polar groups such as the carboxylic acid and hydroxy groups could influence its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound are not directly mentioned in the literature. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Given the biological activity observed for related compounds, it could be of interest to further investigate the potential biological activity of this compound. This could include studies of its activity against various disease targets, as well as investigations into its pharmacokinetic properties .

Properties

IUPAC Name

6-[4-hydroxy-2-(3-methoxyphenyl)-5-oxo-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-33-20-12-8-11-19(17-20)24-23(21(28)15-14-18-9-4-2-5-10-18)25(31)26(32)27(24)16-7-3-6-13-22(29)30/h2,4-5,8-12,14-15,17,24,31H,3,6-7,13,16H2,1H3,(H,29,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMBYMXCGFUSMW-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCCCC(=O)O)O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCCCC(=O)O)O)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 3
Reactant of Route 3
6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 4
6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 5
6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 6
Reactant of Route 6
6-[3-cinnamoyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

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